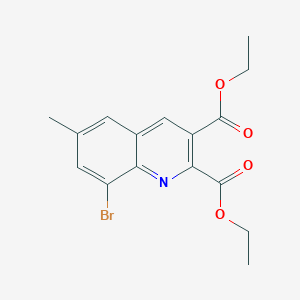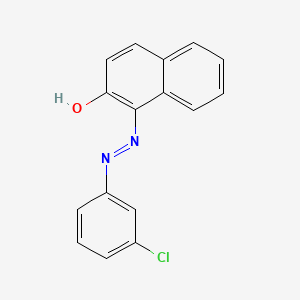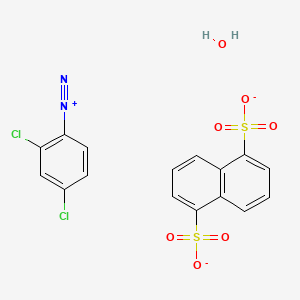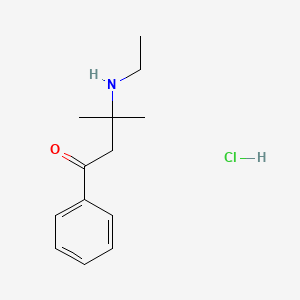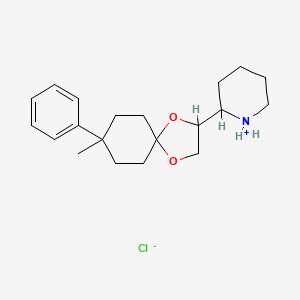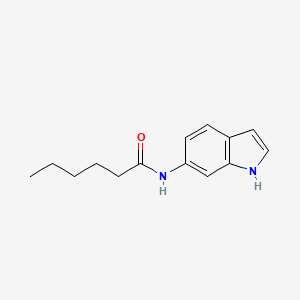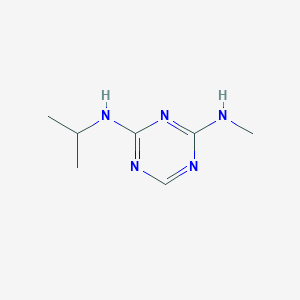
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of triazine derivatives with reduced nitrogen functionalities.
Substitution: Formation of substituted triazines with various functional groups.
科学的研究の応用
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
2,4-Diamino-6-chloro-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness: 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine is unique due to the presence of both methylamino and isopropylamino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
25310-39-8 |
|---|---|
分子式 |
C7H13N5 |
分子量 |
167.21 g/mol |
IUPAC名 |
4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-5(2)11-7-10-4-9-6(8-3)12-7/h4-5H,1-3H3,(H2,8,9,10,11,12) |
InChIキー |
VKAVFXSRILAEHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC=NC(=N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
